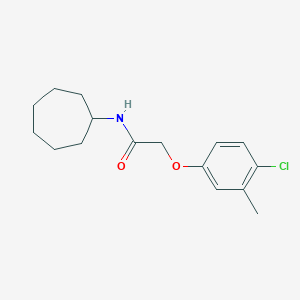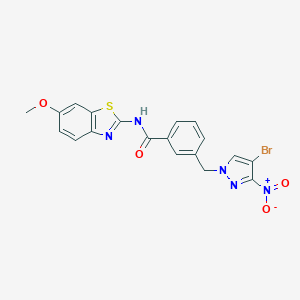![molecular formula C24H24ClN3O3S B451814 N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide](/img/structure/B451814.png)
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a thiophene ring, a phenyl group, and a hydrazonoyl moiety. It is often studied for its potential use in pharmaceuticals, agrochemicals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with ethanehydrazine to produce the hydrazonoyl derivative. Finally, this derivative is coupled with 5-methyl-2-thiophenecarboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
科学研究应用
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- N-(3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)pentanamide
- (4-Chloro-3,5-dimethylphenoxy)acetyl amino acetic acid
Uniqueness
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its hydrazonoyl moiety, in particular, is less common in similar compounds, potentially offering distinct reactivity and applications .
属性
分子式 |
C24H24ClN3O3S |
|---|---|
分子量 |
470g/mol |
IUPAC 名称 |
N-[3-[(E)-N-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O3S/c1-14-10-20(11-15(2)23(14)25)31-13-22(29)28-27-17(4)18-6-5-7-19(12-18)26-24(30)21-9-8-16(3)32-21/h5-12H,13H2,1-4H3,(H,26,30)(H,28,29)/b27-17+ |
InChI 键 |
CDXZGZCKDTUMFK-WPWMEQJKSA-N |
SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C |
手性 SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)/C |
规范 SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(3,4,5-trimethoxybenzylidene)-2-furohydrazide](/img/structure/B451732.png)
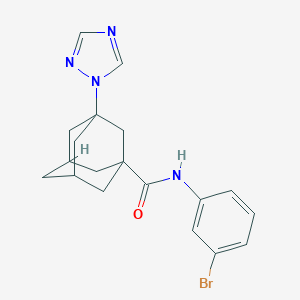
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B451734.png)
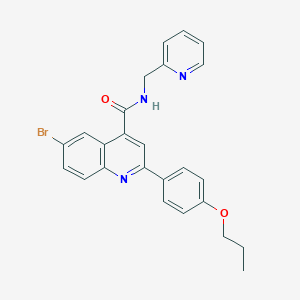
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B451737.png)
![propyl 2-{[(4-bromophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451739.png)
![ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451742.png)
![N-cyclohexyl-2-{[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}hydrazinecarboxamide](/img/structure/B451743.png)
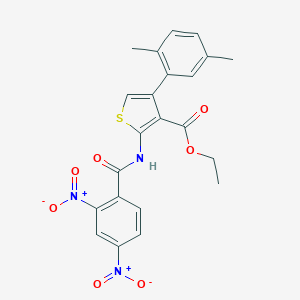
![2-{2-nitrophenoxy}-N'-[(4-methoxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B451747.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B451748.png)
